molecular formula C10H8ClNO2 B3380585 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile CAS No. 198226-62-9

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Cat. No.: B3380585
CAS No.: 198226-62-9
M. Wt: 209.63 g/mol
InChI Key: OEZIIOALBOLNJA-UHFFFAOYSA-N
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Description

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound characterized by the presence of a chloro group, an epoxide ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. The reaction proceeds as follows:

  • Dissolve 2-chloro-6-hydroxybenzonitrile in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide.
  • Add epichlorohydrin to the reaction mixture.
  • Introduce the base (e.g., sodium hydroxide) to the mixture and stir at an elevated temperature (e.g., 60-80°C) for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Epoxide ring-opening: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions with nucleophiles like water, alcohols, or amines.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Epoxide ring-opening: Acidic or basic conditions with nucleophiles such as hydrochloric acid, sodium hydroxide, or primary amines.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with functional groups like azides, thiols, or ethers.

    Epoxide ring-opening: Formation of diols, amino alcohols, or other functionalized derivatives.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile finds applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile depends on its specific application. In general, the compound can interact with biological targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitrile group may also participate in interactions with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-hydroxybenzonitrile: Lacks the epoxide ring, making it less reactive in certain chemical transformations.

    2-Chloro-6-methoxybenzonitrile: Contains a methoxy group instead of the epoxide ring, resulting in different reactivity and applications.

    2-Chloro-6-[(oxiran-2-yl)methoxy]benzaldehyde: Similar structure but with an aldehyde group instead of the nitrile group, leading to different chemical behavior.

Uniqueness

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the presence of both the chloro and epoxide functional groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZIIOALBOLNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627229
Record name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198226-62-9
Record name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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